
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide, commonly known as ACECLOFENAC, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. ACECLOFENAC has been found to be a safer and more effective alternative to other NSAIDs due to its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators.
Mécanisme D'action
ACECLOFENAC selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, ACECLOFENAC reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ACECLOFENAC has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory conditions. ACECLOFENAC has also been found to inhibit the expression of adhesion molecules, which play a key role in the recruitment of inflammatory cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
ACECLOFENAC has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides. It has a well-established safety profile and has been extensively studied for its anti-inflammatory and analgesic properties. However, like other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides, ACECLOFENAC has some limitations. It can cause gastrointestinal side effects such as ulcers and bleeding. It can also increase the risk of cardiovascular events such as heart attacks and strokes.
Orientations Futures
There are several future directions for research on ACECLOFENAC. One area of interest is its potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another area of interest is its mechanism of action, particularly its effects on the immune system. Further research is needed to fully understand the biochemical and physiological effects of ACECLOFENAC and its potential use in the treatment of various inflammatory conditions.
Méthodes De Synthèse
The synthesis of ACECLOFENAC involves the condensation of 4-methyl-2-hydroxybenzoic acid with 2-amino-2-cyclopropylethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
Applications De Recherche Scientifique
ACECLOFENAC has been extensively studied for its anti-inflammatory and analgesic properties. Several studies have demonstrated its efficacy in reducing pain and inflammation associated with various arthritic conditions. ACECLOFENAC has also been found to have a protective effect on the gastrointestinal tract, which is a common side effect of other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides.
Propriétés
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-2-5-10(12(16)6-8)13(17)15-7-11(14)9-3-4-9/h2,5-6,9,11,16H,3-4,7,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZRFNMFXYNPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C2CC2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
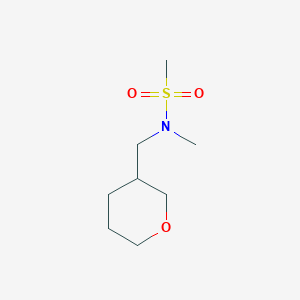
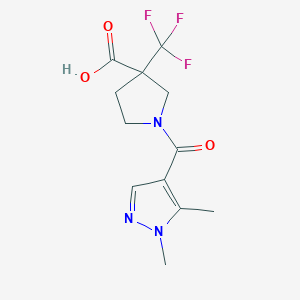
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
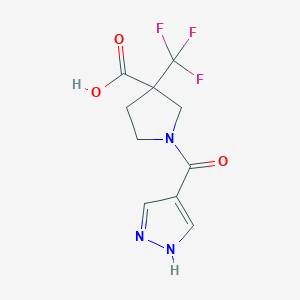
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
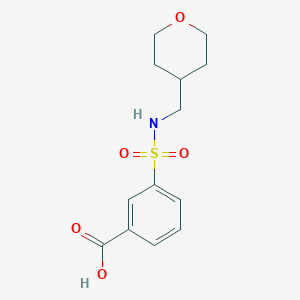
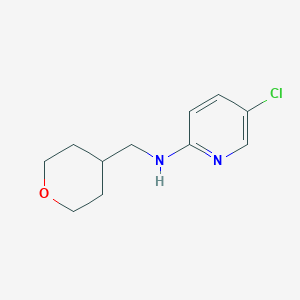
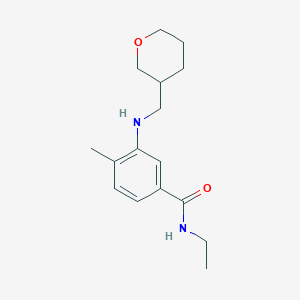


![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)
![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)
